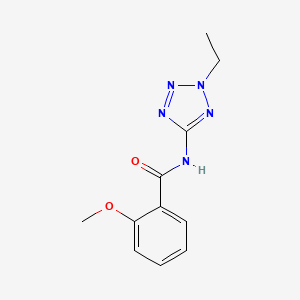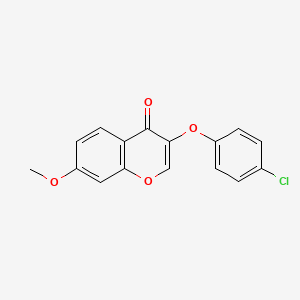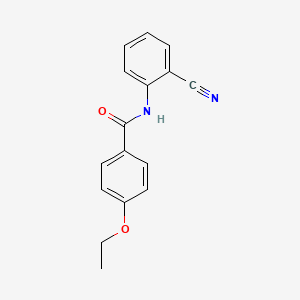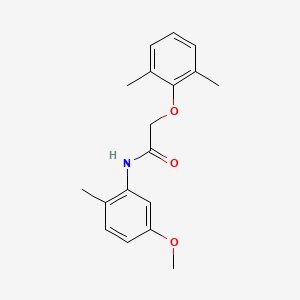
(3-bromo-4-methoxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-4-methoxyphenyl)(phenyl)methanone, commonly known as Bromo-Methoxy-Phenyl-Phenyl-Methanone (Bromo-OMe-PPM), is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound belongs to the family of aryl ketones and is widely used in various research studies to investigate its mechanism of action and potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of Bromo-OMe-PPM is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that are involved in inflammation and pain. In addition, the compound has been shown to modulate the activity of the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Bromo-OMe-PPM has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain by inhibiting the activity of the COX-2 enzyme. In addition, the compound has been shown to modulate the activity of the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood and behavior. The compound has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
Bromo-OMe-PPM has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. In addition, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations as well. The compound is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied in human clinical trials, which limits its potential applications in the field of medicine.
Future Directions
There are several future directions for the study of Bromo-OMe-PPM. One potential direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the compound's potential use in the treatment of depression and anxiety disorders. In addition, further studies are needed to investigate the compound's potential anti-cancer properties and its mechanism of action. Overall, Bromo-OMe-PPM has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications in the field of medicine.
Synthesis Methods
The synthesis of Bromo-OMe-PPM involves the reaction of 3-bromo-4-methoxybenzaldehyde with benzyl magnesium chloride in the presence of a catalyst such as copper iodide. The resulting product is then treated with acetic anhydride to form the final product, Bromo-OMe-PPM. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
Bromo-OMe-PPM has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, the compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPFOQDTPIYOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)
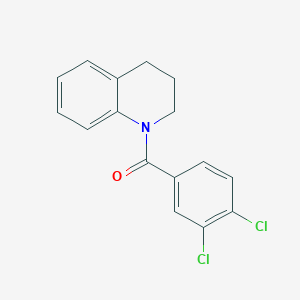

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)
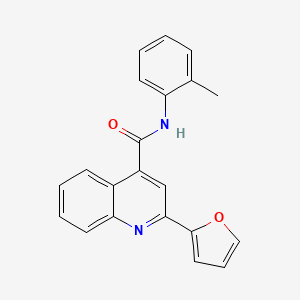

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
